

Application Notes and Protocols for the Synthesis of 2-Amino-N-cyclohexylbenzamide

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Compound of Interest

Compound Name: 2-Amino-N-cyclohexylbenzamide

Cat. No.: B1268408

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This document provides a detailed, step-by-step protocol for the chemical synthesis of **2-Amino-N-cyclohexylbenzamide**, a versatile organic compound with potential applications in medicinal chemistry and materials science. The protocol is based on established synthetic routes, ensuring reproducibility and a high yield of the target molecule.

Chemical Properties and Data

The following table summarizes the key physical and chemical properties of **2-Amino-N-cyclohexylbenzamide**.

Property	Value
CAS Number	56814-11-0[1][2]
Molecular Formula	C13H18N2O[1][2]
Molecular Weight	218.29 g/mol [1][2]
Appearance	(Not explicitly stated, typically a solid)
Purity	>98% (typical for commercial samples)
Solubility	(Not explicitly stated, likely soluble in organic solvents like ethyl acetate)

Experimental Protocol: Synthesis of 2-Amino-N-cyclohexylbenzamide

This protocol outlines the synthesis of **2-Amino-N-cyclohexylbenzamide** from 2-Nitrobenzyl alcohol and Cyclohexylamine. This method has been reported to yield the final product in good purity and quantity.[3]

Materials and Reagents:

- 2-Nitrobenzyl alcohol
- Cyclohexylamine
- Ethyl acetate
- Petroleum ether
- Silica gel for column chromatography
- Round-bottom flask
- Condenser
- Heating mantle with magnetic stirrer
- Filtration apparatus
- Rotary evaporator
- Chromatography column and accessories

Procedure:

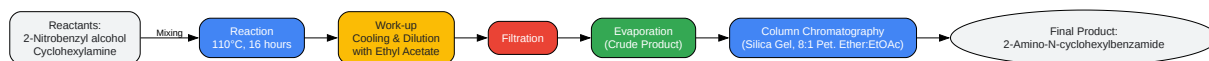
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine 2-Nitrobenzyl alcohol and Cyclohexylamine. Note: The exact molar ratios and amounts of reactants should be calculated based on the desired scale of the reaction.

- **Reaction Conditions:** The reaction mixture is heated to 110°C and stirred for 16 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After 16 hours, stop heating and allow the reaction mixture to cool to room temperature.[3]
- **Initial Purification:** Dilute the reaction mixture with 5 mL of ethyl acetate and filter the solution to remove any solid byproducts.[3]
- **Solvent Removal:** Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[3]
- **Chromatographic Purification:** Purify the crude product by column chromatography on silica gel.[3]
 - Prepare a slurry of silica gel in petroleum ether and pack the column.
 - Load the crude product onto the column.
 - Elute the column with a mixture of petroleum ether and ethyl acetate in an 8:1 volume ratio.[3]
 - Collect the fractions containing the desired product (monitor by TLC).
- **Final Product Isolation:** Combine the pure fractions and evaporate the solvent under reduced pressure to yield the final product, **2-Amino-N-cyclohexylbenzamide**.
- **Characterization:** The identity and purity of the final compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point of the product can also be determined and compared to literature values.

Reported Yield: 72%[3]

Synthesis Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of **2-Amino-N-cyclohexylbenzamide**.



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Caption: Synthesis workflow for **2-Amino-N-cyclohexylbenzamide**.

Safety Precautions:

- This synthesis should be carried out in a well-ventilated fume hood.
- Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.
- Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS) for specific handling and disposal instructions.
- The reaction is heated to a high temperature; take appropriate precautions to avoid burns.

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References

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